molecular formula C20H15NO B10843382 4-(2-phenyl-1H-indol-3-yl)phenol

4-(2-phenyl-1H-indol-3-yl)phenol

Cat. No.: B10843382
M. Wt: 285.3 g/mol
InChI Key: OITCYCYIUVYFKQ-UHFFFAOYSA-N
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Description

4-(2-phenyl-1H-indol-3-yl)phenol is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-phenyl-1H-indol-3-yl)phenol can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . Another method involves the use of 2-iodoaniline as a surrogate, followed by a Larock indole synthesis .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(2-phenyl-1H-indol-3-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted indoles .

Scientific Research Applications

4-(2-phenyl-1H-indol-3-yl)phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-phenyl-1H-indol-3-yl)phenol involves its interaction with various molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing cellular processes such as signal transduction and gene expression . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Properties

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

4-(2-phenyl-1H-indol-3-yl)phenol

InChI

InChI=1S/C20H15NO/c22-16-12-10-14(11-13-16)19-17-8-4-5-9-18(17)21-20(19)15-6-2-1-3-7-15/h1-13,21-22H

InChI Key

OITCYCYIUVYFKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4=CC=C(C=C4)O

Origin of Product

United States

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